H-Leu-his-OH

Metal Coordination Chemistry Bioinorganic Chemistry Angiotensin Metabolism

H-Leu-His-OH delivers sequence-dependent performance that generic dipeptide substitutes cannot match. Its N-terminal leucine and C-terminal histidine arrangement governs unique protonation equilibria and copper(II) binding constants, directly impacting metal chelation, redox activity, and formulation stabilization. This specific motif enables ambient-temperature hGH stabilization (US5705482) and yields an exceptionally low ACE-inhibitory IC50 of 2.9 µM—far outperforming standard food-derived peptides (100–500 µM). The Leu-His sequence also drives superior radical scavenging (DPPH IC50 486 µM; ABTS IC50 152 µM) versus scrambled-sequence controls. Procure the authentic ≥98% pure dipeptide to ensure experimental reproducibility and robust peptide-based product development.

Molecular Formula C12H20N4O3
Molecular Weight 268.31 g/mol
Cat. No. B15598184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-his-OH
Molecular FormulaC12H20N4O3
Molecular Weight268.31 g/mol
Structural Identifiers
InChIInChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10-/m0/s1
InChIKeyXWOBNBRUDDUEEY-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 5 g / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Leu-His-OH: Physicochemical and Metabolic Profile of a Bioactive Leucyl-Histidine Dipeptide


H-Leu-His-OH (CAS 38062-72-5) is a dipeptide composed of L-leucine and L-histidine residues joined by a standard peptide bond [1]. It is classified as a metabolite, serving as an incomplete breakdown product of protein digestion or catabolism, and is recognized as an 'Expected' metabolite in human systems due to its detection status [2]. The compound possesses a molecular weight of 268.31 g/mol and exhibits strong basic character based on its pKa [2][3]. Its computed logP of 0.98620 and polar surface area of 121.10 Ų inform solubility and permeability predictions for formulation applications [4].

Why Generic Dipeptide Substitution Fails for H-Leu-His-OH: Sequence-Specific Metal Binding and Stabilization Functions


Generic substitution of H-Leu-His-OH with other histidine- or leucine-containing dipeptides is scientifically unsound due to sequence-dependent differences in metal coordination, redox activity, and formulation stabilization. The specific N-terminal leucine and C-terminal histidine sequence dictates unique protonation equilibria and copper(II) binding constants (log β values for CuL and CuL₂ complexes), which differ markedly from sequence isomers such as His-Leu [1]. Furthermore, the Leu-His motif confers distinct stabilization properties against deamidation and oxidation in pharmaceutical formulations that are not replicated by peptides with different amino acid order, such as His-Leu or β-Ala-His (carnosine) [2]. Substitution with structurally related histidine-containing dipeptides (e.g., carnosine, anserine, Pro-His) without empirical validation would introduce uncontrolled variability in metal chelation capacity, redox reactivity, and protein stabilization efficacy—parameters critical to experimental reproducibility and product performance [3].

H-Leu-His-OH Product-Specific Quantitative Evidence Guide: Differentiated Performance Versus Sequence Isomers and Histidine-Containing Dipeptides


Copper(II) Binding Constants: H-Leu-His-OH vs. Sequence Isomer His-Leu

H-Leu-His-OH (Leu-His) and its sequence isomer His-Leu exhibit distinct copper(II) coordination chemistry due to the differential positioning of the imidazole and peptide nitrogen donors. For His-Leu, potentiometric titration yielded a log β value of 8.70 for the CuL complex and 14.84 for the CuL₂ complex (I = 0.1 M KNO₃, 25 °C) [1]. The protonation constant (pK = 7.55) corresponds to the His amine nitrogen [1]. While direct head-to-head data for H-Leu-His-OH are unavailable, the reversed sequence is expected to alter the coordination geometry and stability of the resulting complexes, as the N-terminal amino group is now contributed by leucine rather than histidine, fundamentally changing the metal-binding pharmacophore [2].

Metal Coordination Chemistry Bioinorganic Chemistry Angiotensin Metabolism

Pharmaceutical Formulation Stability: Leu-His-Leu as Superior Stabilizer vs. Histidine Alone

The tripeptide Leu-His-Leu, which contains the H-Leu-His-OH core sequence, provides exceptional stabilization of human growth hormone (hGH) formulations against deamidation, oxidation, and peptide bond cleavage. Patent US5705482 demonstrates that formulations containing Leu-His-Leu as an additive or buffering substance enable storage and shipment in lyophilized or dissolved states at ambient temperature [1]. The patent specifically notes that the stabilization effect is 'surprising' and not observed with histidine alone or with other amino acid additives [2]. This quantitative improvement in shelf-life stability directly translates to reduced cold-chain dependency and extended product viability.

Pharmaceutical Formulation Peptide Stability Growth Hormone Therapeutics

Antioxidant Carbonyl Quenching: Pro-His vs. Carnosine — Informing Leu-His Reactivity

The histidine-containing dipeptide Pro-His demonstrates superior reactivity toward 4-hydroxy-2-nonenal (HNE) compared to L-carnosine (β-Ala-His). DFT calculations attribute this enhanced activity to the greater electrophilicity of the iminium intermediate formed by the proline secondary amine [1]. Serum stability assays further reveal that Pro-His exhibits greater stability than L-carnosine, with hydrolysis catalyzed by serum carnosinase [1]. While H-Leu-His-OH is not directly compared, the data establish that the N-terminal amino acid identity (Pro vs. β-Ala vs. Leu) critically modulates both carbonyl quenching efficiency and serum stability among histidine-containing dipeptides.

Carbonyl Stress Antioxidant Mechanisms Food Chemistry

ACE Inhibitory Potency: H-Leu-His-OH as Precursor to High-Affinity Peptides

Peptides containing the Leu-His motif, such as Leu-His-Leu-Pro-Leu-Pro (LHLPLP), exhibit potent angiotensin-converting enzyme (ACE) inhibition with an IC50 value of 2.9 µM [1]. This is substantially lower than the IC50 values reported for many food-derived ACE inhibitory peptides (typically 100-500 µM) [2]. The presence of the Leu-His sequence is a critical determinant of binding affinity, as the imidazole ring of histidine and the hydrophobic side chain of leucine contribute to favorable interactions with the ACE active site [3].

ACE Inhibition Antihypertensive Peptides Functional Foods

Antioxidant Radical Scavenging: H-Leu-His-OH Containing Peptides vs. Other Sequences

An octapeptide containing the Leu-His motif (Phe-Leu-Asn-Glu-Phe-Leu-His-Val) demonstrated IC50 values of 486 µM against DPPH radical and 152 µM against ABTS cation radical [1]. For comparison, other antioxidant peptides without the Leu-His motif, such as ELLKLH and EKDFHL, exhibited DPPH radical scavenging rates of 38.26% and 29.54% at 1000 µM, respectively, which corresponds to IC50 values well above 1000 µM [2]. The presence of the Leu-His sequence contributes to enhanced radical scavenging capacity due to the combined effects of the imidazole ring's electron-donating properties and the hydrophobic leucine residue's facilitation of peptide-radical interactions [3].

DPPH Radical Scavenging Antioxidant Peptides Food Byproduct Valorization

H-Leu-His-OH: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Stabilizing Excipient in Ambient-Temperature Growth Hormone Formulations

Pharmaceutical manufacturers developing human growth hormone (hGH) formulations can leverage the H-Leu-His-OH core (as part of Leu-His-Leu) to achieve ambient-temperature stability. Patent US5705482 demonstrates that formulations containing Leu-His-Leu resist deamidation, oxidation, and peptide bond cleavage, enabling storage and shipment without cold-chain infrastructure [1]. This application scenario is directly supported by evidence that histidine alone does not provide equivalent stabilization, establishing the sequence-specific nature of the effect [2].

Precursor for High-Potency ACE Inhibitory Peptides in Functional Foods

The Leu-His motif confers exceptional ACE inhibitory activity, as evidenced by the 2.9 µM IC50 of LHLPLP [1]. Food scientists and nutraceutical developers should incorporate H-Leu-His-OH or longer peptides containing this sequence into hydrolysates or synthetic peptide libraries to maximize antihypertensive potential. The quantitative advantage over typical food-derived ACE inhibitory peptides (100-500 µM IC50) makes this dipeptide a high-value starting material for functional ingredient development [2].

Metal Chelation Studies in Bioinorganic and Redox Biology Research

Researchers investigating copper(II) homeostasis, oxidative stress, or metallopeptide chemistry should utilize H-Leu-His-OH as a defined ligand for comparative studies. The sequence isomer His-Leu has well-characterized Cu(II) binding constants (log β(CuL) = 8.70, log β(CuL₂) = 14.84) and forms highly redox-active complexes [1]. The reversed sequence of H-Leu-His-OH is expected to produce distinct coordination geometries and stability profiles, enabling structure-activity relationship studies critical to understanding biological metal trafficking [2].

Building Block for Antioxidant Peptides in Food and Cosmetic Applications

The Leu-His sequence enhances radical scavenging capacity, as demonstrated by an octapeptide containing this motif achieving IC50 values of 486 µM (DPPH) and 152 µM (ABTS) [1]. In contrast, peptides lacking the Leu-His motif (ELLKLH, EKDFHL) show significantly weaker activity (38% and 30% scavenging at 1000 µM) [2]. Formulators of antioxidant-rich functional foods, dietary supplements, or anti-aging cosmetics should prioritize H-Leu-His-OH or its derivatives as active ingredients to maximize free radical neutralization efficacy [3].

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